molecular formula C15H16ClN5O3 B2521515 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 2034330-42-0

2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one

Cat. No.: B2521515
CAS No.: 2034330-42-0
M. Wt: 349.78
InChI Key: KWAXVTYSRRJSLC-UHFFFAOYSA-N
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Description

2-(2-(3-((5-Chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetically designed small molecule of significant interest in medicinal chemistry and drug discovery research. This compound features a complex structure that incorporates multiple heterocyclic systems, including a pyridazin-3-one core and a 5-chloropyrimidine group, linked via a piperidine spacer . The pyridazinone moiety is a privileged scaffold in pharmaceutical research, well-documented for its potential vasorelaxant properties. Compounds containing this structure have been shown to exhibit potent activity by stimulating the endothelium to increase nitric oxide (NO) production and enhancing eNOS mRNA expression, making them valuable probes for studying cardiovascular diseases . Furthermore, the integration of the chloropyrimidine and piperidine subunits suggests potential applicability in other research areas, as similar structures are being investigated in exploratory studies for various biological targets . This product is intended for non-human research applications only. It is strictly for use in laboratory settings and is not certified for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate care and in compliance with their institution's safety protocols.

Properties

IUPAC Name

2-[2-[3-(5-chloropyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN5O3/c16-11-7-17-15(18-8-11)24-12-3-2-6-20(9-12)14(23)10-21-13(22)4-1-5-19-21/h1,4-5,7-8,12H,2-3,6,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAXVTYSRRJSLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)CN2C(=O)C=CC=N2)OC3=NC=C(C=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

In a study, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6). Some compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC .

Biochemical Analysis

Biochemical Properties

2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one: plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been shown to inhibit specific enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase, thereby reducing the production of pro-inflammatory mediators. Additionally, this compound interacts with proteins involved in cell signaling pathways, modulating their activity and influencing cellular responses.

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis. It also affects the expression of genes involved in inflammation and fibrosis, thereby reducing the severity of these conditions.

Molecular Mechanism

At the molecular level, This compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, this compound inhibits the activity of cyclooxygenase and lipoxygenase enzymes, reducing the production of inflammatory mediators. It also modulates the activity of transcription factors, leading to changes in gene expression and cellular responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. This compound has shown good stability under various conditions, with minimal degradation over extended periods. Long-term studies have demonstrated its sustained effects on cellular processes, such as reducing inflammation and fibrosis in in vitro and in vivo models.

Dosage Effects in Animal Models

The effects of This compound vary with different dosages in animal models. At lower doses, this compound exhibits anti-inflammatory and anti-fibrotic effects without significant toxicity. At higher doses, it may cause adverse effects, such as hepatotoxicity and nephrotoxicity. Therefore, careful dosage optimization is essential to maximize its therapeutic benefits while minimizing potential risks.

Biological Activity

The compound 2-(2-(3-((5-chloropyrimidin-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative notable for its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a complex structure that includes a pyridazinone core, a piperidine moiety, and a chloropyrimidine substituent. The synthesis typically involves several steps:

  • Formation of the Chloropyrimidine Intermediate : This is achieved through chlorination of pyrimidine derivatives.
  • Piperidine Ring Formation : The piperidine ring is introduced via nucleophilic substitution reactions.
  • Coupling with Pyridazinone : The final product is formed by coupling the piperidine derivative with the pyridazinone scaffold, often under controlled conditions to enhance yield and purity.

Anticancer Properties

Research has demonstrated that pyridazinone derivatives exhibit significant anticancer activity. For instance, compounds similar to the target compound have shown potent inhibition against various cancer cell lines:

  • In vitro Studies : A study reported that certain pyridazinone derivatives had a GI50 value of less than 2 µM against human cancer cell lines such as HL-60 (leukemia) and NCI-H522 (non-small cell lung cancer) .
CompoundCell LineGI50 (µM)
Compound 39HL-60< 2
Compound 40NCI-H522< 2

Anti-inflammatory Activity

Pyridazinones are also recognized for their anti-inflammatory properties. They inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A recent study highlighted the anti-inflammatory effects of similar compounds, suggesting their potential use in treating inflammatory diseases .

Antimicrobial Effects

Certain derivatives have exhibited antimicrobial properties, making them candidates for further development in treating infections. The presence of the chloropyrimidine moiety enhances interaction with microbial targets .

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Enzyme Inhibition : The compound interacts with specific enzymes such as COX, leading to reduced inflammation.
  • Receptor Binding : It may bind to various receptors involved in cancer progression, thereby inhibiting tumor growth.
  • Modulation of Signaling Pathways : The compound's structure allows it to modulate signaling pathways critical for cell proliferation and survival.

Case Studies

Several studies have investigated the biological activity of pyridazinone derivatives:

  • Anticancer Study : A series of pyridazinones were tested against multiple cancer cell lines, demonstrating significant cytotoxicity at low concentrations .
    "The synthesized pyridazinones exhibited high antitumor activity with IC50 values indicating potential for further development" .
  • Anti-inflammatory Research : Another study focused on the anti-inflammatory effects of pyridazinones, revealing their ability to inhibit COX enzymes effectively .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a valuable building block for synthesizing more complex molecules. Its unique structure allows for various modifications through reactions such as oxidation, reduction, and substitution. Researchers are exploring its potential as an intermediate in organic synthesis.

Biology

Biologically, the compound is being investigated for its interactions with specific enzymes and receptors. The structural features suggest that it could inhibit certain biological targets, making it a candidate for drug development. Studies indicate that derivatives of this compound may exhibit significant biological activity against various diseases.

Medicine

In medicinal chemistry, the compound is explored for therapeutic applications, particularly in treating conditions related to enzyme inhibition or receptor modulation. Preliminary studies suggest that it may have anticancer properties and neuroprotective effects.

Case Studies

  • Antiproliferative Activity :
    • A study evaluated the cytotoxic effects of similar compounds on human cancer cell lines, revealing IC50 values ranging from 19.9 µM to 75.3 µM against breast and ovarian cancer cells. This suggests that modifications in the piperidine structure can enhance cytotoxicity profiles.
  • Mechanism Exploration :
    • Molecular docking studies demonstrated effective binding of related compounds to active sites of target enzymes, supporting hypotheses about structural modifications enhancing binding affinity.

Industrial Applications

The compound's unique properties make it suitable for various industrial applications, including:

  • Catalysis : It may serve as a catalyst in chemical reactions due to its reactivity.
  • Material Development : The structural characteristics could be utilized in developing new materials with specific properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison with structurally related compounds, emphasizing substituent variations, physicochemical properties, and inferred biological relevance:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Weight Key Features Potential Applications Evidence ID
Target Compound 3-((5-Chloropyrimidin-2-yl)oxy)piperidine, pyridazinone core ~348.78 Chloropyrimidine enhances electrophilicity; piperidine improves solubility. Kinase inhibition, enzyme modulation (hypothesized).
2-(2-(4-((3-Chloropyridin-4-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one 4-((3-Chloropyridin-4-yl)oxy)piperidine 348.78 Chloropyridine instead of chloropyrimidine; positional isomerism may alter binding kinetics. Similar to target compound, with possible differences in selectivity.
2-{[1-(5-Chloropyrimidin-2-yl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one 4-(5-Chloropyrimidin-2-yl)piperidine, pyrazole substituent Not reported Methyl linker instead of oxy group; pyrazole may enhance solubility. Anticandidate due to pyrazole’s metabolic stability.
2-(2-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one 4-((1,3,4-Thiadiazol-2-yl)oxy)piperidine Not reported Thiadiazole’s electron-withdrawing effects; altered π-π stacking. Antibacterial or antiviral applications (thiadiazole’s historical use).
2-(2-(4-Benzhydrylpiperazin-1-yl)-2-oxoethyl)-6-(2-methoxyphenyl)pyridazin-3(2H)-one Benzhydrylpiperazine, 2-methoxyphenyl 494.6 Piperazine increases basicity; methoxyphenyl enhances lipophilicity. CNS-targeted therapies (high logP for blood-brain barrier penetration).

Key Observations

Substituent Position and Selectivity :

  • The target compound’s 3-((5-chloropyrimidin-2-yl)oxy)piperidine group contrasts with the 4-substituted analogs (e.g., ). Positional isomerism may impact receptor binding; 3-substituted piperidines often exhibit distinct conformational preferences compared to 4-substituted derivatives .

Thiadiazole () introduces sulfur, which may alter redox properties or metal coordination .

Physicochemical Properties :

  • The target compound’s molecular weight (~348.78) is lower than benzhydrylpiperazine derivatives (494.6 in ), suggesting better bioavailability.
  • Pyrazole-substituted analogs () may offer improved aqueous solubility but shorter half-lives due to metabolic oxidation .

Synthetic Accessibility: The target compound’s synthesis likely follows alkylation routes similar to (e.g., SN2 displacement with pyridazinone and piperidine halides).

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